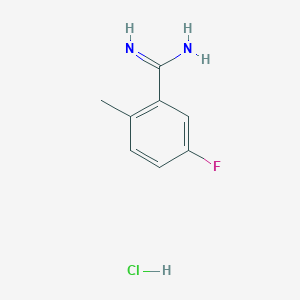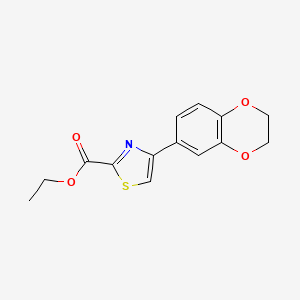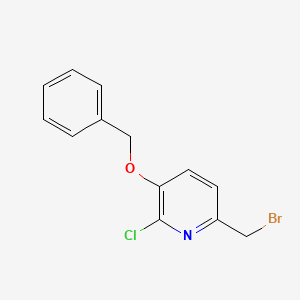
Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether
描述
Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether is an organic compound that features a benzyl ether group attached to a pyridine ring, which is substituted with bromomethyl and chloro groups
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2-chloro-3-hydroxypyridine.
Etherification: The hydroxyl group of 2-chloro-3-hydroxypyridine is etherified using benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone.
Bromomethylation: The resulting benzyl ether is then subjected to bromomethylation using formaldehyde and hydrobromic acid under acidic conditions to introduce the bromomethyl group at the 6-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
化学反应分析
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups on the pyridine ring.
Coupling Reactions: The benzyl ether group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the pyridine ring or the bromomethyl group.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biological Probes: Used in the development of probes for studying biological systems.
Industry
Materials Science:
Agriculture: Investigated for use in the synthesis of agrochemicals.
作用机制
The mechanism by which Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, often through the formation of covalent bonds with nucleophilic residues in the active site. The bromomethyl group is particularly reactive and can form covalent bonds with thiol or amine groups in proteins.
相似化合物的比较
Similar Compounds
Benzyl 2-chloro-3-pyridinyl ether: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
6-(Bromomethyl)-2-chloro-3-pyridinyl ether: Lacks the benzyl ether group, which may affect its solubility and reactivity.
Benzyl 6-(hydroxymethyl)-2-chloro-3-pyridinyl ether: The hydroxymethyl group is less reactive compared to the bromomethyl group.
Uniqueness
Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The bromomethyl group offers a site for further functionalization, while the benzyl ether group can influence the compound’s solubility and overall reactivity.
This compound’s unique structure makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.
属性
IUPAC Name |
6-(bromomethyl)-2-chloro-3-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c14-8-11-6-7-12(13(15)16-11)17-9-10-4-2-1-3-5-10/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQURDJAVXXUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


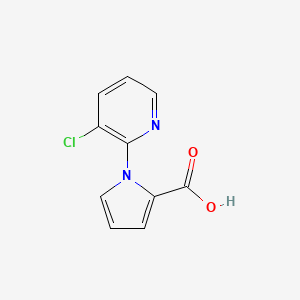
![4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1440023.png)
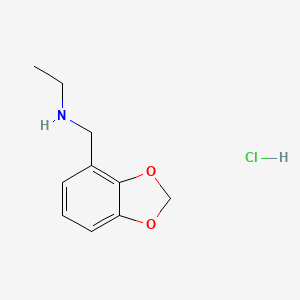
![2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol](/img/structure/B1440028.png)
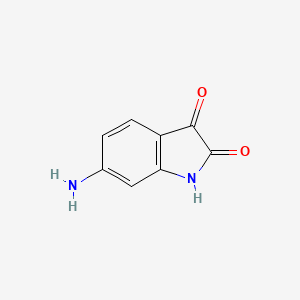
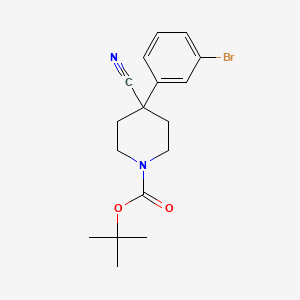
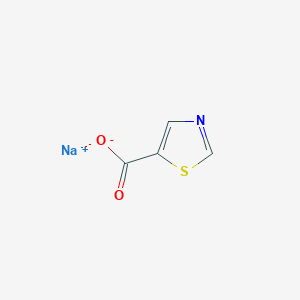
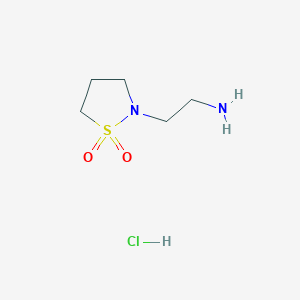

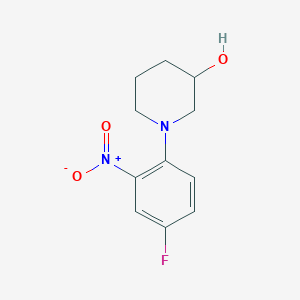
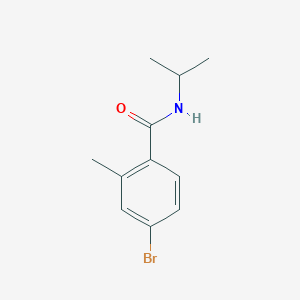
![{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1440040.png)
